molecular formula C19H30O3 B8478072 5-Dodecyl-2-hydroxybenzoic acid CAS No. 28488-52-0

5-Dodecyl-2-hydroxybenzoic acid

Cat. No.: B8478072
CAS No.: 28488-52-0
M. Wt: 306.4 g/mol
InChI Key: AKRXNODXDXYTQL-UHFFFAOYSA-N
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Description

Contextual Significance within the Hydroxybenzoic Acid Class

Hydroxybenzoic acids are a class of phenolic acids that are characterized by a hydroxyl group and a carboxyl group attached to a benzene (B151609) ring. nih.gov Salicylic (B10762653) acid, or 2-hydroxybenzoic acid, is one of the most prominent members of this class, known for its wide range of applications. The introduction of an alkyl substituent, such as the dodecyl group in 5-dodecyl-2-hydroxybenzoic acid, significantly alters the molecule's properties.

The primary significance of the alkyl chain is the enhancement of lipophilicity. This increased affinity for nonpolar environments can influence the compound's solubility, membrane permeability, and interaction with biological systems. For instance, in the context of antimicrobial activity, an increase in the alkyl chain length of phenolic acids has been shown to enhance their effectiveness. nih.gov This is attributed to their improved ability to interact with and disrupt the lipid bilayers of microbial cell membranes.

Furthermore, the presence of the dodecyl chain can impart surfactant-like properties to the molecule, with a hydrophilic head (the carboxylic and hydroxyl groups) and a long hydrophobic tail. This amphiphilic nature suggests potential applications in areas such as emulsion stabilization and drug delivery systems.

Historical Perspectives on Long-Chain Phenolic Acid Research

The exploration of long-chain phenolic acids has a history that extends back to the early 20th century. Early research in this area was often driven by the desire to understand and synthesize naturally occurring complex organic molecules. A notable publication from 1933 in the Journal of the American Chemical Society detailed the synthesis of phenolic long-chain fatty acids, demonstrating the early interest in combining phenolic moieties with long alkyl chains. acs.org

These early investigations laid the groundwork for understanding the synthesis and fundamental properties of such compounds. The methods developed, though now considered classical, were crucial in enabling the preparation of a variety of long-chain phenolic acids for further study. The focus was often on understanding the influence of the long chain on the physical properties of the molecules, such as melting points and solubility.

Overview of Current Research Trajectories for Alkyl-Substituted Hydroxybenzoic Acids

Current research into alkyl-substituted hydroxybenzoic acids is diverse and spans several scientific disciplines. A significant area of investigation is their potential as therapeutic agents. Researchers are exploring how modifying the alkyl chain length and position on the hydroxybenzoic acid scaffold can lead to compounds with enhanced biological activities and better selectivity for specific targets. For example, derivatives of 5-acetamido-2-hydroxybenzoic acid with different alkyl groups are being synthesized and evaluated for their anti-inflammatory and analgesic properties.

Another active area of research is in the field of materials science. The self-assembly properties of amphiphilic alkyl-substituted hydroxybenzoic acids are being investigated for the creation of novel nanomaterials, such as liquid crystals and organogels. The ability of these molecules to form ordered structures makes them promising candidates for applications in electronics and drug delivery.

Furthermore, the antimicrobial and antifungal properties of these compounds continue to be a subject of study. ontosight.ai The aim is to develop new and effective preservatives and antimicrobial agents for use in cosmetics, food, and pharmaceutical formulations. The research often involves structure-activity relationship studies to determine the optimal alkyl chain length for maximum efficacy against different microorganisms.

Data on Related Alkyl-Substituted Hydroxybenzoic Acids

Due to the limited availability of specific experimental data for this compound, the following table presents information on related, shorter-chain 5-alkyl-2-hydroxybenzoic acids to provide a contextual understanding of their properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
5-Methyl-2-hydroxybenzoic acidC₈H₈O₃152.15 nih.gov-
5-Ethyl-2-hydroxybenzoic acidC₉H₁₀O₃166.18 ontosight.aiWhite or off-white crystalline powder ontosight.ai

Note: The data presented above is for related compounds and is intended to provide a general idea of the properties of 5-alkyl-2-hydroxybenzoic acids. Specific values for this compound may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28488-52-0

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

5-dodecyl-2-hydroxybenzoic acid

InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(20)17(15-16)19(21)22/h13-15,20H,2-12H2,1H3,(H,21,22)

InChI Key

AKRXNODXDXYTQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Dodecyl 2 Hydroxybenzoic Acid

Established Synthetic Pathways for Dodecylated Benzoic Acid Analogues

The primary and most established methods for synthesizing 5-dodecyl-2-hydroxybenzoic acid involve the carboxylation of the corresponding dodecylated phenol (B47542).

Synthetic Approaches via 4-n-Dodecylphenol and Carbon Dioxide

The classical and industrially significant route to 2-hydroxybenzoic acids is the Kolbe-Schmitt reaction. wikipedia.orgjk-sci.com This process is directly applicable to the synthesis of this compound, starting from 4-n-dodecylphenol. The reaction proceeds in several key steps:

Phenoxide Formation : 4-n-dodecylphenol is treated with a strong base, typically sodium hydroxide (B78521), to deprotonate the phenolic hydroxyl group, forming sodium 4-n-dodecylphenoxide. wikipedia.orgyoutube.com The presence of water is generally minimized as it can decrease the yield. jk-sci.com

Carboxylation : The resulting phenoxide is then exposed to carbon dioxide under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125°C). wikipedia.org The phenoxide acts as a nucleophile, attacking the carbon atom of CO2. The reaction mechanism involves an electrophilic aromatic substitution where the bulky dodecyl group at the para position directs the carboxylation primarily to the ortho position relative to the hydroxyl group. youtube.compearson.com

Acidification : The final step involves the acidification of the reaction mixture with a strong acid, such as sulfuric acid, to protonate the carboxylate salt and yield the final product, this compound. wikipedia.org

The choice of alkali metal hydroxide can influence the regioselectivity of the carboxylation. While sodium phenoxides tend to favor ortho-carboxylation, the use of potassium hydroxide can sometimes lead to the formation of the para-isomer, 4-hydroxy-isophthalic acid, in the case of hydroxybenzoic acids. wikipedia.org However, given that the para-position is already occupied by the dodecyl group in the precursor, ortho-carboxylation is the expected outcome.

General Carboxylation and Hydroxylation Strategies Applied to Aromatic Precursors

Beyond the traditional Kolbe-Schmitt reaction, other general carboxylation strategies can be applied to aromatic precursors to generate hydroxybenzoic acids. researchgate.net One such method involves the direct carboxylation of phenols using carbon dioxide in the presence of a catalyst. For instance, potassium carbonate has been shown to be an effective catalyst for the carboxylation of phenol, yielding salicylic (B10762653) acid with high selectivity. researchgate.net This method could potentially be adapted for 4-n-dodecylphenol.

Another approach is the carboxylation of phenols using Lewis acid catalysts, such as aluminum bromide, which can facilitate the reaction at more moderate temperatures. researchgate.net These methods, while less common than the Kolbe-Schmitt reaction for industrial production, offer alternative pathways that may be advantageous under specific laboratory conditions.

Functional Group Interconversions and Derivatization Reactions

The chemical character of this compound is defined by its three distinct functional components: the aromatic ring, the carboxylic acid group, and the phenolic hydroxyl group. Both the carboxylic acid and phenolic hydroxyl moieties are amenable to a variety of chemical transformations.

Carboxylic Acid Reactions, Including Esterification

The carboxylic acid group of this compound can undergo typical reactions of this functional group, with esterification being a prominent example. iajpr.com Esterification is the process of forming an ester from a carboxylic acid and an alcohol, often in the presence of an acid catalyst. 4college.co.uk

This reaction is versatile, allowing for the synthesis of a wide range of esters with varied properties. For instance, reacting this compound with a simple alcohol like methanol, in the presence of a catalyst such as sulfuric acid or by using a solid catalyst like Dowex H+ resin, would yield methyl 5-dodecyl-2-hydroxybenzoate. iajpr.comgoogle.comnih.gov The general procedure involves refluxing the carboxylic acid with the desired alcohol and a catalytic amount of strong acid. iajpr.com

Reactant 1Reactant 2CatalystProductReference
p-Hydroxybenzoic acidn-Heptyl alcoholSulfuric acidn-Heptyl p-hydroxybenzoate google.com
Phenylacetic acidMethanolDowex H+/NaIMethyl phenylacetate nih.gov
2-Hydroxybenzoic acidMethanolAcid CatalystMethyl 2-hydroxybenzoate 4college.co.uk
2-Hydroxybenzoic acidEthanoic anhydride (B1165640)Phosphoric acid2-Ethanoyloxybenzoic acid (Aspirin) rsc.org

This table presents examples of esterification reactions on analogous benzoic acid derivatives.

Another approach to esterification involves reacting the hydroxybenzoic acid with a halogenated hydrocarbon in the presence of a non-quaternizable tertiary amine. google.com This method can be applied to a broad range of hydroxybenzoic acids.

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group in this compound is also a site for chemical modification. One important reaction is its conversion into an ester through reaction with an acid anhydride or acyl chloride. A classic example is the synthesis of aspirin (B1665792) (acetylsalicylic acid), where the phenolic hydroxyl group of salicylic acid is acetylated using ethanoic anhydride in the presence of an acid catalyst like sulfuric or phosphoric acid. rsc.orgbhasvic.ac.uk Applying this to this compound would yield 2-acetoxy-5-dodecylbenzoic acid.

The phenolic hydroxyl group can also be converted into an ether. However, direct nucleophilic substitution to replace the hydroxyl group is difficult due to the strong carbon-oxygen bond in phenols. stackexchange.com More specialized methods are required, such as reacting the corresponding phenoxide with an alkyl halide. Another process involves reacting the phenolic compound with specific reagents like 2-bromopyrimidine (B22483) in the presence of a copper catalyst to form an ether, which can then be cleaved to remove the hydroxyl group if desired. google.com The reactivity of the phenolic hydroxyl group is influenced by the electron-donating and -withdrawing groups on the aromatic ring. nih.govnih.gov

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers more advanced and often more selective methods for the synthesis of substituted benzoic acids. For the preparation of this compound analogues, palladium-catalyzed C-H activation and carboxylation represents a significant advancement. nih.govnih.gov

This methodology allows for the direct carboxylation of a C-H bond ortho to a directing group. In the context of synthesizing salicylic acids, a silanol-directed, palladium-catalyzed C-H carboxylation of phenols has been developed. nih.govnih.gov This approach offers high efficiency and selectivity, along with excellent tolerance for various functional groups. nih.gov The synthesis would involve first converting 4-n-dodecylphenol to its corresponding silanol (B1196071) derivative. This derivative would then undergo a palladium-catalyzed carboxylation, followed by desilylation to yield this compound. This method has been successfully applied to complex phenols like estrone. nih.gov

Enzymatic reactions also present an advanced and green alternative. The enzymatic Kolbe-Schmitt reaction, which uses hydroxybenzoic acid (de)carboxylases, can carboxylate phenolic substrates using bicarbonate/CO2. nih.gov While this has been explored for other hydroxybenzoic acids, its application to long-chain alkylated phenols like 4-n-dodecylphenol could offer a highly specific and environmentally benign synthetic route.

Furthermore, photocatalytic methods for the carboxylation of phenol to produce 2-hydroxybenzoic acid using CO2 in aqueous suspensions of semiconductors have been reported, representing a novel and sustainable approach. rsc.org

Enzymatic Synthesis Routes utilizing Lipases and Biocatalysis

The synthesis of alkyl-substituted hydroxybenzoic acids through enzymatic routes represents a green and highly selective alternative to traditional chemical methods. rsc.org Biocatalysis, particularly using lipases, offers advantages such as mild reaction conditions and high regio- and chemo-selectivity, which are often difficult to achieve with conventional chemistry. nih.govillinois.edu

Lipases are widely employed for esterification reactions. sci-hub.box In the context of this compound, a primary enzymatic approach involves the lipase-catalyzed esterification between a salicylic acid derivative and a dodecyl-containing moiety. For instance, the synthesis can be conceptualized as the reaction between salicylic acid and dodecanol, or between a dodecyl-substituted phenol and a source of a carboxyl group. Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective for such transformations due to their stability in organic solvents and broad substrate tolerance. nih.govnih.gov

The enzymatic mechanism involves the acylation of a serine residue within the lipase's active site by the carboxylic acid. sci-hub.box This acyl-enzyme intermediate then reacts with the alcohol (dodecanol) to form the ester and regenerate the enzyme. The use of organic solvents is typical to solubilize the non-polar substrates, and biphasic systems can also be employed. mdpi.com

Key parameters influencing the reaction include the choice of enzyme, solvent, temperature, and the removal of water, which is a byproduct of esterification, to shift the equilibrium towards product formation. sci-hub.box While direct enzymatic alkylation on the aromatic ring is not a standard lipase function, the esterification of the carboxyl group or the hydroxyl group of a pre-existing hydroxybenzoic acid with a dodecyl group is a well-established lipase-catalyzed reaction.

Table 1: Representative Lipases in Biocatalytic Ester Synthesis

Lipase Source Common Name/Form Typical Substrates Reaction Type
Candida antarctica Novozym 435 (immobilized) Carboxylic acids, Alcohols Esterification, Transesterification
Rhizomucor miehei Lipozyme RM IM Carboxylic acids, Alcohols Esterification
Pseudomonas cepacia Amano Lipase PS Carboxylic acids, Alcohols Esterification, Kinetic Resolution

Chemo-Enzymatic Hybrid Methodologies

Chemo-enzymatic synthesis combines the efficiency and scalability of chemical reactions with the high selectivity of biocatalysis. beilstein-journals.orgnih.gov This hybrid approach is particularly useful for producing complex molecules like this compound, where a purely chemical or enzymatic route might be inefficient or low-yielding.

A plausible chemo-enzymatic route for this compound could begin with a Friedel-Crafts acylation of phenol with lauroyl chloride to produce 4-dodecanoylphenol. This intermediate can then be subjected to a Kolbe-Schmitt reaction, a chemical carboxylation process, to introduce the carboxylic acid group, yielding 5-dodecanoyl-2-hydroxybenzoic acid. The final step would involve a selective enzymatic reduction of the ketone group to a methylene (B1212753) group, or alternatively, the initial alkylation could be performed using a different chemical method to directly introduce the dodecyl chain.

Synthesis of Relevant Structural Analogues and Derivatives

Acetylation and amidation of the core hydroxybenzoic acid structure are common strategies to modify its properties.

Acetylation: The hydroxyl or amino group of a hydroxybenzoic acid can be acetylated. For instance, 5-acetylsalicylic acid is synthesized from salicylic acid via Friedel-Crafts acylation. google.comnih.gov A similar principle applies to this compound. Acetylation of the phenolic hydroxyl group can be achieved using acetic anhydride or acetyl chloride, often in the presence of a base catalyst. This reaction leads to the formation of 2-acetoxy-5-dodecylbenzoic acid.

Amidation: The carboxylic acid group can be converted into an amide. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide. Alternatively, direct condensation of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is a common laboratory method. Enzymatic methods using lipases or other amidases are also emerging for amide bond formation under milder conditions. mdpi.com For example, the synthesis of 5-acetamido-2-hydroxybenzoic acid derivatives has been demonstrated through N-acylation reactions. mdpi.com

Table 2: Synthesis of Acetylated and Amidated Derivatives

Starting Material Reagent(s) Derivative Type Product Example
This compound Acetic Anhydride, H₂SO₄ Acetylated (hydroxyl group) 2-Acetoxy-5-dodecylbenzoic acid
This compound 1. SOCl₂ 2. R-NH₂ Amidated (carboxyl group) 5-Dodecyl-2-hydroxy-N-alkylbenzamide

Halogenation of the benzoic acid ring can significantly alter the electronic properties and biological activity of the molecule. The introduction of halogen atoms onto the aromatic ring of a substituted benzoic acid can be achieved through several methods.

Electrophilic Halogenation: Direct halogenation using elemental halogens (Cl₂, Br₂, I₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) is a standard method. The position of substitution is directed by the existing activating (hydroxyl) and deactivating (carboxyl, alkyl) groups on the ring. For 2-hydroxybenzoic acid derivatives, the hydroxyl group is a strong ortho-, para-director, meaning halogenation would likely occur at the 3 and 5 positions. Given the presence of the dodecyl group at position 5, substitution would be directed to the 3-position.

Halodecarboxylation: This method involves the replacement of the carboxylic acid group with a halogen. acs.org The Hunsdiecker reaction, which uses silver salts of carboxylic acids treated with bromine, is a classic example. nih.gov More modern variations use catalysts like lithium acetate (B1210297) and N-bromosuccinimide. This process would lead to a halogenated dodecylphenol (B1171820) rather than a halogenated benzoic acid.

A patent describes a process for producing 2-halogenated benzoic acids by reacting a benzoic acid with a halogenating agent in the presence of an alkaline compound. google.com This indicates that direct halogenation ortho to the carboxyl group is feasible under specific conditions.

Conjugating this compound to other complex molecules, such as peptides, sugars, or other bioactive compounds, can create new entities with hybrid properties.

Ester and Amide Linkages: The most straightforward conjugation strategies involve forming ester or amide bonds. As described previously, the carboxyl group can be activated and reacted with a hydroxyl or amino group of a complex moiety. Similarly, the phenolic hydroxyl group can be esterified with a carboxylic acid from another molecule. These reactions can be performed chemically or enzymatically. Biocatalytic methods are particularly advantageous for conjugating with sensitive molecules like peptides, as they operate under mild conditions that prevent degradation. nih.govjmb.or.kr

Chemo-enzymatic Strategies: More sophisticated chemo-enzymatic approaches can be employed for regioselective conjugation. nih.gov This might involve using enzymes to install a functional group at a specific position, which is then used for chemical conjugation. Alternatively, protecting groups can be used to block certain reactive sites, allowing for selective modification of others. For example, a furanoside can be used as a traceless blocking group to direct enzymatic modifications to a specific site on a complex carbohydrate before it is removed. nih.gov Such strategies allow for the precise construction of complex conjugates.

Chemical Reactivity and Mechanistic Investigations of 5 Dodecyl 2 Hydroxybenzoic Acid

Acid-Base Equilibria and Dissociation Characteristics in Various Media

The acid-base properties of 5-Dodecyl-2-hydroxybenzoic acid are primarily governed by its two ionizable protons: one from the carboxylic acid group (-COOH) and the other from the phenolic hydroxyl group (-OH). The dissociation of these protons occurs in a stepwise manner, characterized by distinct acid dissociation constants (pKa values).

The equilibrium for the dissociation of a generic weak acid (HA) in water is described as: HA(aq) + H₂O(l) ⇌ H₃O⁺(aq) + A⁻(aq) libretexts.org

The acid ionization constant (Ka) is given by: Ka = [H₃O⁺][A⁻] / [HA] libretexts.org

The pKa is the negative logarithm of the Ka, and it indicates the strength of an acid; a smaller pKa value corresponds to a stronger acid. organicchemistrydata.org For polyprotic acids, successive pKa values are assigned for the dissociation of each proton.

The long, non-polar dodecyl (C₁₂H₂₅) chain at the 5-position is an electron-donating group. This alkyl group is expected to have a slight electronic influence on the acidity of the phenolic and carboxylic acid groups, potentially increasing the pKa values slightly compared to unsubstituted 2-hydroxybenzoic acid. However, the most significant impact of the dodecyl group is on the molecule's solubility. Its lipophilic nature decreases solubility in aqueous media and increases it in non-polar organic solvents. organicchemistrydata.org Therefore, the dissociation characteristics and the effective pKa can show considerable variation depending on the solvent system, such as in mixed aqueous-organic media or micellar systems, due to changes in the local dielectric constant and solvation effects.

Table 1: Comparison of Acid Dissociation Constants (pKa) for Hydroxybenzoic Acid Isomers Data presented for the parent compound, 2-hydroxybenzoic acid, for comparative purposes.

CompoundpKa1 (-COOH)pKa2 (-OH)
2-Hydroxybenzoic acid 2.9713.4
3-Hydroxybenzoic acid 4.089.92
4-Hydroxybenzoic acid 4.589.44

This interactive table allows for a comparison of the acidity of the different isomers of hydroxybenzoic acid.

Hydrogen Bonding Networks: Analysis of Intramolecular and Intermolecular Interactions

The molecular structure of this compound, featuring adjacent hydroxyl and carboxylic acid groups on a benzene (B151609) ring, facilitates the formation of a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group, forming a stable six-membered ring. chemistryguru.com.sgyoutube.com This intramolecular bond is a dominant feature, significantly influencing the compound's physical and chemical properties. osti.govnih.gov

Theoretical studies on the parent molecule, 2-hydroxybenzoic acid, have quantified the strength of this intramolecular hydrogen bond (IMHB) to be approximately 17-20 kJ/mol. nih.gov This internal bonding utilizes the functional groups that would otherwise be available for intermolecular interactions. chemistryguru.com.sgyoutube.com

Consequently, in the solid state or in concentrated solutions, the intermolecular hydrogen bonding capacity of this compound is diminished compared to its isomers (like 3- or 4-hydroxybenzoic acids) where this intramolecular interaction is not possible. chemistryguru.com.sg In those isomers, the functional groups are free to form extensive networks of intermolecular hydrogen bonds, leading to higher melting points. chemistryguru.com.sgyoutube.com For 2-hydroxybenzoic acid, and by extension the 5-dodecyl derivative, the primary intermolecular forces (aside from dimeric association of the carboxylic acid groups) are weaker van der Waals attractions. youtube.com The long dodecyl chain further enhances these non-polar interactions, promoting self-assembly and influencing crystal packing.

The coexistence of both strong intramolecular hydrogen bonds and weaker intermolecular forces is a key characteristic. While the intramolecular bond defines the conformation of the individual molecule, the interplay of carboxylic acid dimerization and van der Waals forces from the alkyl chains dictates the supramolecular assembly. nih.gov

Oxidative Degradation Pathways and Intermediate Formation

This compound can be degraded through various oxidative processes, particularly Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH). researchgate.net These radicals can attack the aromatic ring and the alkyl side chain, leading to the breakdown of the molecule.

Mechanisms of Advanced Oxidation Processes (AOPs), such as Fenton and UV/H₂O₂ Systems

Advanced Oxidation Processes (AOPs) are effective for the degradation of substituted benzoic acids. researchgate.netscielo.br The primary mechanisms for two common AOPs are as follows:

UV/H₂O₂ System: This process involves the photolytic decomposition of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation (typically at wavelengths < 280 nm) to generate hydroxyl radicals. scielo.br H₂O₂ + hν → 2 •OH scielo.br The generated •OH radicals are powerful, non-selective oxidizing agents that readily attack the electron-rich aromatic ring of the this compound. escholarship.orgnih.gov The efficiency of degradation in this system is dependent on factors such as the concentration of H₂O₂, pH, and UV intensity. escholarship.org

Fenton System: The Fenton reaction utilizes a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.netscielo.br The reaction proceeds most effectively under acidic conditions (pH ~3-5). researchgate.netscielo.br Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ researchgate.net The catalytic cycle is sustained by the reduction of Fe³⁺ back to Fe²⁺, although this is a slower process. Hydroxybenzoic acids themselves can participate in this cycle, as their degradation can produce hydroquinone-like species that are capable of reducing Fe³⁺, potentially leading to an autocatalytic effect. rsc.org Studies on 2-hydroxybenzoic acid have shown that the Fenton process can achieve significantly faster degradation rates compared to the UV/H₂O₂ system under similar conditions. researchgate.netscielo.br

Characterization of Specific Degradation Products in Complex Matrices

The degradation of the 2-hydroxybenzoic acid moiety by hydroxyl radicals proceeds primarily through hydroxylation of the aromatic ring, followed by ring-opening. scielo.brscielo.br Based on studies of the parent compound, the initial attack of •OH radicals leads to the formation of dihydroxybenzoic acid isomers. researchgate.netscielo.br

Key identified intermediates include:

2,3-Dihydroxybenzoic acid

2,5-Dihydroxybenzoic acid

Catechol (formed via decarboxylation)

These aromatic intermediates are subsequently degraded through ring cleavage, forming smaller aliphatic carboxylic acids such as malic, maleic, fumaric, and ultimately oxalic acid, before eventual mineralization to CO₂ and H₂O. scielo.brscielo.br The degradation pathway for the dodecyl chain would involve successive oxidation, likely leading to the formation of shorter-chain carboxylic acids and alcohols, although specific intermediates from this part of the molecule are less commonly reported in the context of AOPs for salicylic (B10762653) acid derivatives.

Table 2: Major Intermediates Identified in the Oxidative Degradation of the 2-Hydroxybenzoic Acid Moiety Based on data from the degradation of the parent compound. researchgate.netscielo.brscielo.br

Intermediate CompoundFormation Pathway
2,3-Dihydroxybenzoic acid Hydroxylation
2,5-Dihydroxybenzoic acid Hydroxylation
Catechol Hydroxylation and Decarboxylation
Aliphatic Carboxylic Acids Aromatic Ring Opening

This interactive table summarizes the primary degradation products formed during advanced oxidation.

Complexation Chemistry and Metal Ion Interactions

The salicylic acid functional group within this compound is an excellent chelating agent for a variety of metal ions, particularly for hard metal cations like Fe³⁺. The chelation occurs through the carboxylate and phenolate (B1203915) oxygen atoms, forming stable five- or six-membered chelate rings.

Formation of Coordination Complexes with Transition Metals (e.g., Iron(III) Ions)

The interaction between 2-hydroxybenzoic acid (H₂L) and iron(III) ions in aqueous solution has been studied extensively and provides a model for the behavior of its 5-dodecyl derivative. researchgate.net The complexation is highly pH-dependent and results in the formation of a series of intensely colored (typically violet) coordination complexes.

Depending on the pH and the ligand-to-metal ratio, several distinct complex species can be formed. The experimental data for the Fe³⁺-salicylate system can be explained by the formation of the following complexes: researchgate.net

[FeL]⁺: A 1:1 complex formed at low pH.

[FeL₂]⁻: A 1:2 complex formed at intermediate pH.

[FeL₃]³⁻: A 1:3 complex formed at higher pH and with a large excess of the ligand.

In addition to these simple mononuclear complexes, protonated and polynuclear species such as [Fe(HL)L] and [Fe₂(OH)₂(HL)L]⁺ have also been proposed to exist under specific conditions. researchgate.net The long dodecyl chain of this compound would impart significant surface-active properties to these metal complexes, potentially enabling their application in areas such as solvent extraction or as metallo-surfactants.

Research on the Chelation Dynamics and Binding Affinities of this compound Remains Undisclosed in Publicly Available Literature

Despite a comprehensive review of scientific databases and scholarly articles, detailed research findings, including specific data on the chelation dynamics and binding affinities of the chemical compound this compound, are not available in the public domain. While extensive information exists on the coordination chemistry of its parent molecule, salicylic acid, and various other derivatives, specific studies focusing on the metal-binding properties of the 5-dodecyl substituted variant remain elusive.

The study of chelation is critical in understanding how a molecule like this compound might interact with metal ions. This process, involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is fundamental in fields ranging from analytical chemistry to biochemistry. The stability of the resulting metal complex is quantified by stability constants (K), which indicate the strength of the interaction between the ligand and the metal ion. Higher stability constants suggest the formation of more stable complexes.

Generally, the chelation of metal ions by salicylic acid and its derivatives is well-documented. The carboxylate and hydroxyl groups on the aromatic ring act as a bidentate ligand, forming a stable five-membered ring with a metal ion. The nature and position of substituents on the salicylic acid ring can significantly influence the stability of these metal complexes. For instance, electron-donating groups can increase the basicity of the coordinating groups, leading to the formation of more stable complexes. Conversely, electron-withdrawing groups can decrease the stability of the resulting chelates.

In the case of this compound, the long alkyl dodecyl chain at the 5-position would be expected to primarily influence the molecule's solubility and steric hindrance. Its electronic effect on the chelating groups is likely to be minimal. However, without empirical data from experimental studies such as potentiometric titrations or spectrophotometric analyses, any discussion on its specific chelation dynamics and binding affinities with various metal ions remains purely speculative.

Unfortunately, a thorough search of the available scientific literature did not yield any such specific data for this compound. The absence of this information prevents a detailed and scientifically accurate discussion as outlined in the requested article structure. While the principles of coordination chemistry provide a general framework for predicting its behavior, they cannot substitute for specific experimental evidence.

Therefore, the requested article focusing solely on the chelation dynamics and binding affinities of this compound, complete with detailed research findings and data tables, cannot be generated at this time due to the lack of available information in the public scientific domain.

Advanced Analytical Characterization of 5 Dodecyl 2 Hydroxybenzoic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 5-dodecyl-2-hydroxybenzoic acid, offering detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the long aliphatic dodecyl chain are observed. The aromatic protons on the substituted benzene (B151609) ring typically appear as doublets and a doublet of doublets in the downfield region (δ 6.8-8.1 ppm) due to their distinct electronic environments and coupling interactions. The protons of the dodecyl chain produce a series of signals in the upfield region (δ 0.8-2.7 ppm). The terminal methyl group (CH₃) of the dodecyl chain characteristically appears as a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to the methyl group and the aromatic ring, as well as the bulk of the methylene groups in the chain, give rise to overlapping multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carboxyl carbon (COOH) is typically observed in the highly deshielded region of the spectrum (around δ 172 ppm). The carbon atoms of the aromatic ring appear in the range of approximately δ 112-160 ppm, with the carbon attached to the hydroxyl group (C-2) and the carbon attached to the dodecyl group (C-5) showing characteristic shifts. The carbons of the dodecyl chain are found in the aliphatic region of the spectrum (δ 14-35 ppm).

¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
Aromatic Protons: 6.89 (d, 1H, H-3), 7.64 (dd, 1H, H-4), 8.08 (d, 1H, H-6)Aromatic Carbons: 112.52 (C-1), 157.16 (C-2), 117.30 (C-3), 120.54 (C-4), 131.28 (C-5), 127.54 (C-6)
Alkyl Protons: 0.88 (t, 3H, -CH₃), 1.26 (m, 18H, -(CH₂)₉-), 2.55 (t, 2H, Ar-CH₂-)Alkyl Carbons: 14.1 (-CH₃), 22.7-34.5 (-(CH₂)₁₀-), 35.8 (Ar-CH₂-)
Carboxylic Acid Proton: ~11-13 (s, 1H, -COOH)Carboxylic Carbon: 171.97 (-COOH)
Phenolic Proton: ~9-10 (s, 1H, -OH)
Note: The exact chemical shifts can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. researchgate.net For this compound (C₁₉H₃₀O₃), HRMS provides an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). nih.gov

The ability of HRMS to provide highly accurate mass measurements is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net This level of precision is achieved using advanced mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). researchgate.net The high resolving power of these instruments allows for the separation of ions with very similar mass-to-charge ratios, ensuring the confident assignment of the molecular formula. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid influences the position and shape of the phenolic O-H stretch. The C=O stretching vibration of the carboxylic acid carbonyl group gives rise to a strong, sharp peak typically around 1650-1700 cm⁻¹. The C-H stretching vibrations of the long alkyl chain appear as sharp bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring often produce strong Raman signals. The symmetric C-H stretching vibrations of the alkyl chain are also typically strong in the Raman spectrum.

Functional Group Characteristic IR Absorption (cm⁻¹) Characteristic Raman Shift (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Phenolic O-H~3200 (broad, intramolecular H-bond)
Aliphatic C-H2850-29602850-2960
Carboxylic Acid C=O1650-1700
Aromatic C=C1450-16001580-1620
Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for its subsequent isolation and purification to a high degree of homogeneity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. wordpress.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the desired product. By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, the separation of the components can be visualized. wordpress.com

The choice of the eluent (solvent system) is critical for achieving good separation of the spots corresponding to the reactants and the product. A common solvent system for compounds like this compound might consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). wordpress.com The spots can be visualized under UV light (typically at 254 nm) where the aromatic rings will appear as dark spots against a fluorescent background. wordpress.com The relative positions of the spots, represented by their retention factor (Rf) values, provide a qualitative measure of the reaction's progress.

Column Chromatography for Isolation and Purification

Column chromatography is a preparative technique used for the isolation and purification of this compound from the crude reaction mixture. This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that flows through the column.

The crude product is loaded onto the top of the column, and the eluent is passed through. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Due to its polarity, this compound will have a specific affinity for the silica gel. By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively eluted from the column. Fractions are collected sequentially, and those containing the pure product, as determined by TLC analysis, are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified this compound.

Elucidation of Molecular Structure in Diverse Phases

Understanding the three-dimensional arrangement of atoms in this compound is fundamental to comprehending its chemical and biological activities. This requires structural analysis in both the ordered solid state and the unconstrained gas phase.

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. For this compound, this technique would provide invaluable insights into its molecular geometry, intermolecular interactions, and crystal packing.

In a typical X-ray diffraction experiment, a single crystal of this compound would be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

Crystallographic Parameter Information Provided Example Value (Hypothetical)
Crystal SystemThe basic symmetry of the crystal lattice.Monoclinic
Space GroupThe specific symmetry elements of the unit cell.P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal.a = 10.5 Å, b = 5.2 Å, c = 35.1 Å, α = 90°, β = 95°, γ = 90°
Bond LengthsThe distances between covalently bonded atoms (e.g., C-C, C-O, O-H).C-C (aromatic): ~1.39 Å, C=O: ~1.25 Å, C-O: ~1.36 Å
Bond AnglesThe angles formed by three connected atoms.C-C-C (aromatic): ~120°, O-C=O: ~123°
Torsion AnglesThe dihedral angles describing the conformation of the molecule.Describes the twist of the carboxyl group relative to the ring.
Hydrogen Bonding GeometryThe distances and angles of hydrogen bonds forming the dimer.O-H···O distance: ~2.6 Å

This detailed structural information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of molecules in the gaseous state, free from the influence of intermolecular forces that are present in the solid state. wikipedia.org This method is particularly useful for analyzing the conformational preferences of molecules with flexible components, such as the dodecyl chain in this compound.

In a GED experiment, a beam of high-energy electrons is scattered by a gaseous sample of the compound. The resulting diffraction pattern, which is a function of the momentum transfer, contains information about the distances between all pairs of atoms in the molecule. By analyzing this pattern, a radial distribution curve can be generated, which shows the probability of finding two atoms at a certain distance from each other.

For this compound, GED could provide key information on:

The equilibrium conformation of the flexible dodecyl chain (e.g., all-trans vs. gauche conformations).

The rotational orientation of the carboxyl and hydroxyl groups relative to the benzene ring.

The planarity of the aromatic ring in the absence of crystal packing forces.

The analysis of the radial distribution curve would be complex due to the large number of interatomic distances in the molecule. The contributions from the numerous C-C and C-H distances in the dodecyl chain would overlap, making a precise determination of the entire structure challenging. wikipedia.org Therefore, the data from GED would likely be combined with theoretical calculations (quantum mechanics) to build and refine a structural model of the molecule in the gas phase.

Quantitative Analytical Methodologies

The ability to accurately measure the concentration of this compound is essential for a wide range of applications. Spectrophotometric and electrochemical methods offer sensitive and reliable approaches for its quantification.

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. For this compound, its aromatic ring and conjugated system give rise to characteristic ultraviolet (UV) absorbance maxima, which can be used for quantification.

A more specific and often more sensitive approach is colorimetric analysis. The phenolic hydroxyl group in the 2-position of the benzoic acid moiety allows for the formation of a colored complex with iron(III) ions. rsc.orgscribd.com This reaction forms the basis of a well-established assay for salicylic (B10762653) acid and its derivatives. rsc.orgscribd.com

The principle of the assay involves the reaction of this compound with a solution of iron(III) nitrate (B79036) or iron(III) chloride in a weakly acidic medium to produce a violet-blue colored complex. rsc.orgscribd.com The intensity of the color, which is directly proportional to the concentration of the compound, can be measured using a colorimeter or a spectrophotometer at the wavelength of maximum absorbance (typically around 530 nm for the iron-salicylate complex). rsc.org

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration graph. scribd.com

A typical calibration curve would be generated using data similar to that presented in the table below:

Standard Solution Concentration of this compound (µg/mL) Absorbance at 530 nm
1100.15
2200.30
3400.60
4600.90
5801.20

Electrochemical methods provide a highly sensitive and selective means for the detection and quantification of electroactive compounds like this compound. The phenolic hydroxyl group is susceptible to oxidation at a suitable electrode surface, providing the basis for voltammetric techniques.

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed. In these methods, a potential is applied to a working electrode (such as a glassy carbon electrode), and the resulting current is measured. The oxidation of the phenolic group of this compound will produce a peak in the voltammogram at a characteristic potential.

The height of this oxidation peak is directly proportional to the concentration of the compound in the solution. For quantification, a calibration curve of peak current versus concentration is constructed using standard solutions. DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV. nih.gov

The performance of the electrochemical sensor can be enhanced by modifying the electrode surface with various materials, such as nanomaterials or polymers, to improve the catalytic activity towards the oxidation of the analyte and to lower the detection limit. iapchem.org While specific studies on the electrochemical detection of this compound are not prevalent, the general principles derived from the analysis of other phenolic compounds are applicable. nih.goviapchem.org

The key parameters for an electrochemical method for the determination of this compound would include:

Parameter Description
Working Electrode The electrode at which the oxidation of the analyte occurs (e.g., Glassy Carbon Electrode).
Reference Electrode An electrode with a stable and known potential (e.g., Ag/AgCl).
Supporting Electrolyte A solution that provides conductivity and controls the pH (e.g., Phosphate Buffer Solution).
Technique The electrochemical method used (e.g., Differential Pulse Voltammetry).
Linear Range The concentration range over which the peak current is proportional to the concentration.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.

These electrochemical methods, when developed and validated, can offer a rapid, cost-effective, and highly sensitive alternative to chromatographic techniques for the quantification of this compound.

Computational and Theoretical Investigations of 5 Dodecyl 2 Hydroxybenzoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to explore the three-dimensional structure and flexibility of 5-dodecyl-2-hydroxybenzoic acid. The presence of a long, flexible dodecyl chain alongside a more rigid substituted benzene (B151609) ring results in a complex conformational landscape.

Prediction of Stable Conformers and Energy Landscapes

The conformational space of this compound is vast due to the numerous rotatable bonds in the dodecyl tail. Theoretical calculations are employed to identify stable conformers and map the potential energy surface. While specific energy landscape data for this compound is not extensively published, the principles can be understood from studies on related molecules like 2-hydroxybenzoic acid. For 2-hydroxybenzoic acid, theoretical calculations have identified multiple stable conformers, with the lowest energy form featuring a planar arrangement where the carboxyl group is coplanar with the phenyl ring. nih.gov The presence of the dodecyl chain in this compound introduces a much higher degree of freedom, leading to a significantly more complex energy landscape with numerous local minima corresponding to different spatial arrangements of the alkyl chain. The extended nature of some conformers may be favored in crystalline structures to maximize intermolecular stabilization. rsc.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties and geometric structure of this compound.

Density Functional Theory (DFT) for Electronic Properties and Vibrational Frequencies

Below is a hypothetical table illustrating the kind of data that would be generated from DFT calculations for this compound, based on typical values for related compounds.

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment2.8Debye
C=O Stretch Freq.1680cm⁻¹
O-H Stretch Freq.3200cm⁻¹

Ab Initio Methods (e.g., HF, MP2) for Geometric Optimization

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2), are used for high-accuracy geometric optimization of molecules. arxiv.org These methods, which are based on first principles of quantum mechanics without empirical parameters, can provide precise predictions of bond lengths, bond angles, and dihedral angles. wayne.edu For 2-hydroxybenzoic acid, HF and MP2 calculations have been used to determine its geometric structure, showing good agreement with experimental data. nih.gov Similar calculations for this compound would provide a detailed picture of its three-dimensional structure, taking into account the electronic effects of the dodecyl substituent on the aromatic ring. The computational cost of these methods, particularly MP2, increases significantly with the size of the molecule, making the long dodecyl chain a challenge. chemrxiv.org

The following table provides an example of the kind of geometric parameters that would be obtained from ab initio calculations for the aromatic portion of this compound.

ParameterBond/AnglePredicted Value
Bond LengthC-COOH1.48 Å
Bond LengthC=O1.22 Å
Bond LengthC-OH (carboxyl)1.35 Å
Bond LengthC-OH (phenyl)1.36 Å
AngleO=C-OH122°

Simulation of Molecular Interactions with Biological Targets

Computational simulations are instrumental in predicting and analyzing the interactions of this compound with biological macromolecules, such as proteins. These studies are crucial for understanding its potential pharmacological activity. Derivatives of 2-hydroxybenzoic acid have been investigated for their interaction with various biological targets, including enzymes like cyclooxygenase (COX) and sirtuins. nih.govnih.gov

Molecular docking is a common technique used to predict the binding orientation and affinity of a small molecule to a protein target. For instance, derivatives of 5-acetamido-2-hydroxybenzoic acid have been studied for their binding to the COX-2 receptor. nih.govmdpi.com The long lipophilic dodecyl chain of this compound would likely favor binding to hydrophobic pockets within protein active sites.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted protein-ligand complex over time, providing insights into the dynamics of the interaction. While specific simulation data for this compound is not widely published, the methodologies are well-established for this class of compounds.

The table below illustrates hypothetical docking scores and key interactions for this compound with a potential biological target, based on studies of similar molecules.

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-9.5Arg120, Tyr355, Ser530
Sirtuin 5 (SIRT5)-8.2Arg105, Tyr102, Val221

Molecular Docking Studies with Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a ligand, such as this compound, and a protein receptor at the atomic level. nih.gov Such studies can elucidate the binding mode and affinity of the ligand, providing insights into its potential biological activity.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology has been applied to structurally related 2-hydroxybenzoic acid (salicylic acid) derivatives to explore their interactions with various enzymes and receptors. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been analyzed for their binding affinity with cyclooxygenase-2 (COX-2) receptors, which are key enzymes in the inflammatory pathway. nih.gov These in-silico studies help in understanding the structure-activity relationships and in the rational design of new anti-inflammatory agents. mdpi.com

In a typical molecular docking study, the three-dimensional structures of the ligand and the protein are used. The ligand is then placed into the binding site of the protein, and its orientation and conformation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

For this compound, molecular docking could be employed to predict its interaction with various targets. For example, based on the known activities of other salicylic (B10762653) acid derivatives, potential targets could include:

Cyclooxygenase (COX) enzymes: To predict its potential as a non-steroidal anti-inflammatory drug (NSAID).

Sirtuins (SIRTs): As some 2-hydroxybenzoic acid derivatives have been identified as inhibitors of SIRT5, a protein involved in metabolic regulation. nih.gov

Other relevant receptors: Depending on the therapeutic area of interest.

The results of such docking studies would typically be presented in a table summarizing the binding affinities (often in kcal/mol) and the key interacting amino acid residues in the protein's active site. nih.gov For example, a hypothetical docking study of this compound with a target enzyme might reveal key hydrogen bond interactions involving the carboxyl and hydroxyl groups, and hydrophobic interactions involving the dodecyl chain.

Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a more dynamic and realistic view of the interactions between a ligand and its protein target compared to the static picture provided by molecular docking. iaea.org

An MD simulation of a this compound-protein complex would involve the following steps:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is saved.

Analysis of the MD trajectory can provide insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time.

Key Interactions: By analyzing the hydrogen bonds, hydrophobic contacts, and other interactions that are maintained throughout the simulation.

Conformational Flexibility: By observing the changes in the conformation of both the ligand and the protein.

These simulations can help to refine the binding mode predicted by molecular docking and provide a more accurate assessment of the ligand's potential as a drug candidate. iaea.org

Prediction of Bioactivity and Bioavailability Parameters

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds, helping to identify candidates with a higher probability of success in later clinical trials. elsevierpure.com

In Silico Assessment of Drug-Likeness and Oral Bioavailability

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. One of the most well-known guidelines for predicting drug-likeness is Lipinski's Rule of Five. nih.gov This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

LogP (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Computational tools and web servers, such as SwissADME and Molinspiration, are commonly used to calculate these and other physicochemical properties to assess the drug-likeness of a compound. mdpi.combioflux.com.ro While specific data for this compound is not published, we can predict its properties based on its structure.

Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight~306.4 g/mol Yes (< 500)
LogP> 5No (> 5)
Hydrogen Bond Donors2Yes (< 5)
Hydrogen Bond Acceptors3Yes (< 10)

Note: The LogP value is predicted to be high due to the long dodecyl chain, which could potentially impact its oral bioavailability.

A high LogP value suggests that the compound is highly lipophilic, which can sometimes lead to poor aqueous solubility and potential issues with oral absorption. nih.gov However, it is important to note that these are predictive models, and experimental validation is necessary. elsevierpure.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

ADME properties determine the fate of a drug in the body and are crucial for its efficacy and safety. nih.gov Computational models can predict these properties, providing a valuable tool for early-stage drug development. researchgate.net

Predicted ADME Properties for this compound

ADME ParameterPredicted OutcomeImplication
Absorption
Gastrointestinal (GI) AbsorptionHighThe long alkyl chain may enhance membrane permeability.
Caco-2 PermeabilityModerate to HighIndicates potential for good intestinal absorption.
Distribution
Blood-Brain Barrier (BBB) PermeationLowThe polar carboxyl and hydroxyl groups may limit penetration into the central nervous system.
Plasma Protein BindingHighThe lipophilic nature of the dodecyl chain suggests strong binding to plasma proteins like albumin.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential for inhibition of certain CYP isozymes.Needs to be evaluated to avoid drug-drug interactions.
Excretion
Route of EliminationLikely hepatic metabolism followed by renal excretion of metabolites.The compound would likely undergo phase I and phase II metabolism to increase its water solubility for excretion.

This table represents a hypothetical prediction based on the structure of this compound and general principles of ADME prediction.

These in silico predictions provide a preliminary assessment of the compound's pharmacokinetic profile. For example, high gastrointestinal absorption is a desirable property for an orally administered drug. bioflux.com.ro Conversely, potential inhibition of cytochrome P450 enzymes would require further investigation, as this could lead to adverse drug interactions. iaea.org It is crucial to follow up these computational predictions with in vitro and in vivo experiments to obtain accurate and reliable data. nih.gov

Advanced Materials Science Applications of 5 Dodecyl 2 Hydroxybenzoic Acid and Its Derivatives

Functionalization of Polymeric and Nanomaterials

5-Dodecyl-2-hydroxybenzoic acid, an amphiphilic molecule, serves as a versatile component in the functionalization of polymers and nanomaterials. Its unique structure, featuring a hydrophilic salicylic (B10762653) acid head and a long hydrophobic dodecyl tail, allows for the modification of material properties to suit specific advanced applications.

Synthesis of Chitosan-Based Functional Materials via Grafting

The chemical modification of chitosan (B1678972), a biodegradable and biocompatible polymer, through grafting techniques can enhance its properties for various applications. nih.govnih.gov Grafting involves the attachment of other molecules, like this compound, onto the chitosan backbone. This process can be initiated by methods such as free-radical polymerization, which can be started by redox initiators or radiation. researchgate.net

The grafting of carboxylic acids or their derivatives onto chitosan is a common strategy to create functional materials. researchgate.net For instance, the grafting of 2-mercaptobenzoic acid onto chitosan has been shown to improve its mucoadhesive properties. nih.gov This is achieved by creating covalent bonds between the polymer and the mucus layer, which are stronger than the hydrogen bonds formed by unmodified chitosan. nih.gov Similarly, grafting other monomers can alter properties like thermal stability and drug release characteristics. nih.govresearchgate.net The synthesis of a novel thiomer of chitosan involved attaching 2-mercaptobenzoic acid to the chitosan backbone using EDAC and NHS as coupling agents, resulting in a product with improved mucoadhesion and permeation properties. nih.gov

While direct studies on grafting this compound to chitosan are not prevalent in the provided results, the principles of grafting other functional acids, such as 2-mercaptobenzoic acid and itaconic acid, demonstrate the potential for creating tailored chitosan-based materials. nih.govnih.gov The process typically involves activating the carboxylic acid groups and then conjugating them to the primary amine groups in the chitosan backbone. nih.gov Such modifications can lead to materials with enhanced functionalities for targeted applications.

Integration into Nanocomposite Structures for Enhanced Properties

The integration of functional molecules like this compound into nanocomposite structures is a key strategy for developing materials with superior performance. The dodecylbenzene (B1670861) sulfonic acid, a similar amphiphilic molecule, has been used to dope (B7801613) polyaniline (PANI) for the surface modification of γ-Al2O3 nanoparticles, creating electrically conductive core-shell nanocomposites. mdpi.com This indicates that the dodecyl group is effective in interfacing with other materials to create functional composites.

In another example, graphene oxide (GO) and its acid-functionalized derivatives have been used as fillers in polybenzimidazole (PBI) membranes to enhance proton transport properties for high-temperature proton exchange membrane fuel cells (HTPEMFC). nih.gov The presence of proton-conducting functional groups on the fillers is crucial for this enhancement. nih.gov While this compound itself was not used, this research highlights the principle of using acid-functionalized nanomaterials to improve the properties of a polymer matrix. nih.gov

The table below summarizes the enhancement in proton conductivity of PBI membranes with different acid-functionalized GO fillers.

Filler (wt.%)Max. Proton Conductivity (mS/cm) at 180 °C% Increase vs. Pure PBI
Pure PBI16.7-
PBI-GO-117.4~4.2%
PBI-SGO-0.523.8~42.5%
PBI-PGO-0.519.6~17.4%
Data sourced from a study on acid-functionalized graphene oxide fillers in PBI membranes. mdpi.com

These examples demonstrate that the integration of molecules with specific functional groups, such as the carboxylic acid and alkyl chain in this compound, into nanocomposites can lead to significant improvements in properties like electrical conductivity and proton transport.

Role in Supramolecular Assembly and Self-Assembled Systems

The amphiphilic nature of this compound, possessing both a hydrophilic head (the salicylic acid group) and a hydrophobic tail (the dodecyl chain), makes it an ideal candidate for participating in supramolecular assembly and the formation of self-assembled systems. mdpi.com These processes are driven by non-covalent interactions such as hydrogen bonding, and electrostatic and charge transfer interactions. mdpi.com

Derivatives of carboxylic acids with varying symmetries have been shown to self-assemble into different structures, such as honeycomb or tetragonal patterns, at liquid/solid interfaces. nih.gov The formation of these structures can be controlled by the choice of solvent and the introduction of guest molecules. nih.gov For instance, salicylic acid has been shown to induce the formation of supramolecular hydrogels from worm-like micelles, highlighting its role in dynamic network crosslinking. rsc.orgresearchgate.net

The self-assembly of similar amphiphilic molecules, like 4,5-bis(dodecyloxy)phthalic acid, has been studied using Langmuir-Blodgett films, where the molecules form organized monolayers at the air-water interface. researchgate.net These studies reveal that the alkyl chains tend to align nearly perpendicularly to the substrate, packed in a hexagonal structure. researchgate.net This organized arrangement is a hallmark of self-assembled systems driven by the molecule's amphiphilicity.

Interfacial Phenomena and Surface Modification for Specific Applications

The ability of this compound to modify surfaces stems from its amphiphilic character, which drives it to accumulate at interfaces. This behavior is fundamental to techniques like Langmuir-Blodgett (LB) film deposition, where monolayers of amphiphilic molecules are transferred from a liquid surface to a solid substrate. wikipedia.orgnih.gov This method allows for the creation of ultra-thin films with precise thickness and a high degree of molecular organization. wikipedia.orgsaske.sk

The hydrophobic dodecyl tail orients away from a polar medium like water, while the hydrophilic salicylic acid headgroup interacts with it. When transferred to a solid support, these molecules can form a well-defined surface layer that alters the substrate's properties, such as its hydrophobicity or electrical conductivity. For example, the surface modification of silica (B1680970) nanoparticles with sodium dodecyl sulfate, an anionic surfactant, was used to change the hydrophilic surface to a hydrophobic one. researchgate.net Similarly, conductive polyaniline doped with dodecylbenzene sulfonic acid has been used to create core-shell nanocomposites with γ-Al2O3 nanoparticles. mdpi.com

These examples, while not directly using this compound, illustrate the principle of using long-chain alkyl-substituted acids for surface modification. The combination of a functional headgroup and a long alkyl tail in this compound makes it a prime candidate for creating functional surfaces for applications in electronics, sensors, and other advanced materials.

Design of Proton-Conductive Membranes

Proton-conductive membranes are critical components in technologies like proton exchange membrane fuel cells (PEMFCs). nih.gov The design of these membranes often involves incorporating functional groups that can facilitate the transport of protons. Polybenzimidazole (PBI) is a polymer commonly used for high-temperature PEMFCs due to its excellent thermal and chemical stability. nih.govmdpi.com

To enhance their proton conductivity, PBI membranes are often doped with acids or blended with functionalized fillers. nih.gov For instance, composite membranes made of PBI and acid-functionalized graphene oxide (GO) have shown significantly improved proton conductivity, especially at high temperatures and under anhydrous conditions. nih.gov The functional groups, such as sulfonic acid (-SO3H) and phosphonic acid (-PO3H2), on the GO fillers provide pathways for proton transport. nih.gov

A study comparing different GO fillers in PBI membranes found that sulfonated GO (SGO) provided the highest proton conductivity. nih.gov The results are summarized in the table below.

Membrane CompositionProton Conductivity at 180°C (mS/cm)
Pure PBI16.7
PBI-GO (1 wt.%)17.4
PBI-SGO (0.5 wt.%)23.8
PBI-PGO (0.5 wt.%)19.6
Data from a comparative study of GO fillers in PBI membranes. mdpi.com

Although this compound was not directly used in these studies, its structure, containing a carboxylic acid group, suggests its potential as a functional component in proton-conductive membranes. The carboxylic acid group can act as a proton donor/acceptor site, and the long dodecyl chain could influence the morphology and stability of the membrane. The principles demonstrated with other acid-functionalized materials provide a strong basis for the potential design of novel proton-conductive membranes incorporating this compound or its derivatives.

Mechanistic Insights into Biological Activities of 5 Dodecyl 2 Hydroxybenzoic Acid in Vitro Studies

Antimicrobial Mechanisms of Action

The antimicrobial efficacy of 5-Dodecyl-2-hydroxybenzoic acid is largely attributed to its amphipathic nature, allowing it to interact with and disrupt microbial cells. While specific studies on this exact molecule are limited, the mechanisms can be inferred from research on related hydroxybenzoic acids and other lipophilic antimicrobial agents.

The antibacterial action of this compound is thought to be primarily driven by its long dodecyl tail. This lipophilic chain can intercalate into the lipid bilayer of bacterial cell membranes. This insertion disrupts the membrane's fluidity and integrity, leading to increased permeability. The consequence of this membrane disruption is the leakage of essential intracellular components, such as ions and metabolites, which ultimately results in bacterial cell death. While various hydroxybenzoic acids demonstrate antimicrobial properties, the addition of a significant alkyl chain enhances the ability to interfere with the bacterial membrane, a critical barrier for survival. ijpbp.com For instance, studies on compounds with similar structures, like polymyxins, show that they bind to membrane components and disrupt their structure. nih.gov The lipophilic character of the dodecyl chain is a key factor in enhancing membrane permeation, a crucial step for antimicrobial action against bacteria with lipid-rich cell walls. mdpi.com

The antifungal mechanism of this compound likely involves interference with fungal cell membrane integrity and function. nih.gov The main sterol in fungal membranes, ergosterol, is a common target for antifungal drugs. nih.gov The lipophilic dodecyl chain of the molecule can interact with the lipid components of the fungal membrane, disrupting its structure and compromising its function as a selective barrier. This can lead to the inhibition of crucial membrane-bound enzymes and transport systems.

General mechanisms of antifungal action include the alteration of the drug target, changes in sterol biosynthesis, and a reduction in the intracellular concentration of the target enzyme. nih.gov Research on other phenolic compounds, such as 3,4,5-trihydroxybenzoic acid, has demonstrated activity against various Candida species and dermatophytes. researchgate.net While the precise molecular targets within fungal cells for this compound require further elucidation, its structure strongly suggests that its primary mode of action is the disruption of the cell membrane, a mechanism shared by many effective antifungal agents. nih.gov

Table 1: In Vitro Antimicrobial Activity of Related Hydroxybenzoic Acid Compounds

CompoundTest OrganismActivity MetricResultReference
4-Hydroxybenzoic acidVarious Bacteria & C. albicansMIC36.00-72.00 mg/ml ijpbp.com
Sinapic AcidVarious Bacteria & C. albicansMIC18.00-72.00 mg/ml ijpbp.com
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)MIC15.62-31.25 µmol/L nih.gov
3,4,5-Trihydroxybenzoic acid (Gallic Acid)Candida albicans ATCC 10231MIC128 µg/mL researchgate.net
3,4,5-Trihydroxybenzoic acid (Gallic Acid)Trichophyton sp.MIC32 µg/mL researchgate.net

The fight against mycobacterial infections, such as tuberculosis, requires agents that can penetrate the uniquely complex and lipid-rich mycobacterial cell wall. The lipophilicity imparted by the dodecyl chain on this compound is a critical structural feature for this purpose. mdpi.com Studies on structurally related N-alkyl nitrobenzamides have shown that lipophilicity is a key determinant of their potent antimycobacterial activity. mdpi.com These related compounds are thought to act by inhibiting essential enzymes like decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), which is involved in cell wall synthesis. mdpi.com While this provides a plausible target, the direct action of this compound on this enzyme has not been confirmed.

Another major target pathway for antimicrobials is the folic acid synthesis pathway, which is essential for producing nucleotides for DNA replication. researchgate.net Drugs like sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme in this pathway. nih.govyoutube.com While this compound contains a benzoic acid core, there is no direct evidence to suggest it functions as an inhibitor of folic acid synthesis. Its primary antimycobacterial effect is more likely associated with the disruption of the cell envelope due to its lipophilic nature.

Antioxidant Mechanisms

This compound exhibits antioxidant properties through at least two distinct chemical mechanisms: scavenging harmful free radicals and chelating metal ions that catalyze oxidative reactions.

One of the primary antioxidant mechanisms of phenolic compounds like this compound is their ability to act as hydrogen atom donors. This capacity can be effectively measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com The DPPH radical is a stable, deep purple-colored free radical that becomes colorless or pale yellow upon accepting a hydrogen atom from an antioxidant. mdpi.com

The 2-hydroxy group on the aromatic ring of this compound is crucial for this activity. It can donate its hydrogen atom to the DPPH radical, neutralizing it and in the process forming a more stable phenoxyl radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring. Structure-activity relationship studies on various hydroxybenzoic acids confirm that the number and position of hydroxyl groups directly influence antioxidant activity. nih.gov For example, dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions often show higher activity. nih.gov The scavenging effect is typically dose-dependent, with higher concentrations of the antioxidant compound leading to a greater reduction in DPPH radicals. nih.gov

Table 2: DPPH Radical Scavenging Activity of Structurally Related Hydroxybenzoic Acids

CompoundDPPH Scavenging Activity (IC50 in µM)Reference
3,4,5-Trihydroxybenzoic acid (Gallic Acid)2.42 ± 0.08 nih.gov
2,3-Dihydroxybenzoic acid> 2.42 (Slightly lower activity than Gallic Acid) nih.gov
2,5-Dihydroxybenzoic acid> 2.42 (Slightly lower activity than Gallic Acid) nih.gov
3,4-Dihydroxybenzoic acid> 2.42 (Slightly lower activity than Gallic Acid) nih.gov
3,5-Dihydroxybenzoic acid> 1000 nih.gov
2,4-Dihydroxybenzoic acid> 120,000 nih.gov

Transition metals, particularly iron (Fe) and copper (Cu), can act as catalysts in the formation of highly destructive reactive oxygen species (ROS). A key example is the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to generate the hydroxyl radical (•OH), one of the most potent oxidizing agents. Mitigating this process is a crucial antioxidant strategy. nih.gov

This compound possesses a salicylate (B1505791) functional group (a carboxylic acid adjacent to a hydroxyl group on a benzene (B151609) ring). This arrangement is an effective bidentate ligand for chelating metal ions. Studies on the related compound 2,5-dihydroxybenzoic acid have shown that it binds Fe(III) in a "salicylate mode," utilizing both the carboxylate and the neighboring hydroxyl group. nih.gov By binding and sequestering these metal ions, this compound can render them inactive, preventing their participation in redox cycling and the subsequent generation of ROS. This metal-chelating ability represents a significant pathway through which the compound can mitigate oxidative stress and cellular damage. nih.govnih.gov

Enzyme Modulation and Receptor Interaction Studies

In vitro studies are crucial for elucidating the direct molecular interactions of a compound with biological targets such as enzymes and receptors. This section reviews the available evidence for this compound in several key pathways.

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a strategy for managing conditions like Alzheimer's disease. nih.govnih.gov While various hydroxybenzoic acid derivatives have been investigated for their potential to inhibit these enzymes nih.govnih.govresearchgate.net, a review of the current scientific literature reveals no specific in vitro studies detailing the inhibitory mechanism of this compound against either Acetylcholinesterase or Butyrylcholinesterase. Therefore, data on its relative potency, mode of inhibition (e.g., competitive, non-competitive), or specific binding interactions with these enzymes are not available.

Protein Kinase C Alpha (PKCα) is a serine/threonine kinase involved in various cellular signaling pathways, including cell proliferation and differentiation, making it a target in cancer research. nih.gov Despite the investigation of numerous molecules as PKC inhibitors nih.gov, there are no specific in vitro studies in the reviewed scientific literature that demonstrate or characterize the inhibition of PKCα by this compound. The specific pathways through which it might exert such an effect remain uninvestigated.

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. nih.gov The modulation of this pathway is a key mechanism for many anti-inflammatory compounds. nih.gov However, based on available scientific data, there are no in vitro studies that specifically investigate the modulatory effects of this compound on the NF-κB signaling cascade. Research has not yet detailed its potential to influence the phosphorylation and degradation of IκB proteins or the nuclear translocation of NF-κB subunits.

Bacterial Dihydrofolate Reductase (DHFR) is a validated target for antimicrobial agents. A search of scientific databases shows no in vitro studies assessing the inhibitory activity of this compound against bacterial DHFR. Similarly, there is no available research on its ability to modulate DNA cleavage processes, which can be an important mechanism for anticancer and antimicrobial compounds.

Cellular Migration and Invasion Modulation in Cancer Models (In vitro)

The ability to inhibit cancer cell migration and invasion is a critical hallmark of potential anti-metastatic agents. nih.govnih.gov These processes are often studied in vitro using assays like the wound healing or transwell invasion assays. researchgate.net A review of the literature indicates a lack of specific in vitro studies examining the effect of this compound on the migration and invasion of cancer cells. Consequently, no data is available on its potential to modulate these key aspects of cancer progression.

Molecular Basis of Anti-Inflammatory Signaling Pathway Modulation

Anti-inflammatory activity is often underpinned by the modulation of specific signaling pathways that control the production of inflammatory mediators. While some hydroxybenzoic acids are known to possess anti-inflammatory properties by affecting pathways like the Nrf2 or NF-κB signaling pathways nih.govnih.govresearchgate.net, the specific molecular basis for any potential anti-inflammatory effects of this compound has not been elucidated in the scientific literature. In vitro studies detailing its impact on pro-inflammatory cytokine production or key signaling molecules are currently absent.

Data Tables

Due to the absence of specific experimental data in the reviewed scientific literature for this compound concerning the outlined biological activities, no data tables can be generated at this time. Further research is required to determine the in vitro effects of this compound.

Environmental Fate and Biogeochemical Cycling of 5 Dodecyl 2 Hydroxybenzoic Acid

Occurrence and Distribution in Environmental Compartments

Currently, there is a lack of specific studies documenting the occurrence and distribution of 5-Dodecyl-2-hydroxybenzoic acid in environmental compartments such as soil, water, and air. However, based on its chemical structure, certain predictions about its environmental distribution can be made. The long dodecyl chain confers a hydrophobic (lipophilic) nature to the molecule, which would likely lead to strong adsorption to organic matter in soil and sediment. This would reduce its mobility in the environment and its concentration in the aqueous phase.

In aquatic systems, its low water solubility would mean that it is more likely to be found associated with particulate matter and sediments rather than dissolved in the water column. The presence of related long-chain alkylphenols, such as nonylphenol and octylphenol, in various environmental matrices is well-documented and these compounds are known to be persistent and bioaccumulative. nih.govresearchgate.net Similarly, this compound could potentially accumulate in aquatic organisms. The carboxylic acid group, however, can ionize, which might slightly increase its water solubility compared to a simple alkylphenol, but the long alkyl chain is expected to be the dominant factor in its environmental partitioning.

Microbial Degradation Pathways and Metabolites

The microbial degradation of this compound is anticipated to be a key process in its environmental transformation. While specific pathways for this compound have not been elucidated, research on structurally similar long-chain alkylphenols and phenolic acids provides valuable insights.

Role of Environmental Microorganisms in Phenolic Acid Transformation

A diverse range of environmental microorganisms, including bacteria and fungi, are known to degrade phenolic compounds. nih.govrcsi.science For instance, soil ascomycete fungi, such as Fusarium solani, have demonstrated the ability to degrade long-chain alkylphenols like nonylphenol and 4-tert-octylphenol. nih.govrcsi.science These microorganisms can utilize these compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances. The degradation can occur under both cometabolic conditions (in the presence of other carbon sources) and as a sole carbon source. nih.govrcsi.science

Bacteria from the genus Pseudomonas are also well-known for their ability to degrade a variety of aromatic compounds, including phenolic acids. nih.gov The degradation of these compounds often involves initial hydroxylation of the aromatic ring, followed by ring cleavage. Key enzymes in these pathways include phenol (B47542) hydroxylases and catechol dioxygenases. Given the structural similarities, it is plausible that similar microbial communities and enzymatic systems would be involved in the breakdown of this compound.

Identification of Biotransformation Products in Soil and Water Systems

Specific biotransformation products of this compound have not been identified in the literature. However, based on the known degradation pathways of related compounds, a hypothetical degradation sequence can be proposed. The microbial attack could potentially initiate on either the alkyl chain or the aromatic ring.

Degradation of the dodecyl chain could proceed through a process of ω-oxidation followed by β-oxidation, progressively shortening the alkyl chain. This would lead to the formation of a series of shorter-chain alkyl-substituted hydroxybenzoic acids.

Alternatively, the degradation could begin with the aromatic ring. This would likely involve hydroxylation of the ring, followed by cleavage. For example, the degradation of salicylic (B10762653) acid (2-hydroxybenzoic acid) by some Pseudomonas species proceeds through the formation of catechol, which is then subject to either ortho- or meta-cleavage of the aromatic ring. dntb.gov.ua If a similar pathway were to occur with this compound, it could lead to the formation of dodecyl-substituted catechols and subsequently, aliphatic acids.

It is also possible that a combination of these pathways occurs, with simultaneous or sequential degradation of both the alkyl chain and the aromatic ring. The table below summarizes potential, hypothetical biotransformation products based on known degradation pathways of analogous compounds.

Interactive Table: Hypothetical Biotransformation Products of this compound
Precursor CompoundPotential Transformation PathwayHypothetical Metabolite(s)
This compoundω-oxidation of alkyl chain12-(5-carboxy-2-hydroxyphenyl)dodecanoic acid
This compoundβ-oxidation of alkyl chain (iterative)5-Decyl-2-hydroxybenzoic acid, 5-Octyl-2-hydroxybenzoic acid, etc.
This compoundAromatic ring hydroxylationDodecyl-dihydroxybenzoic acid isomers
This compoundRing cleavage (following hydroxylation)Aliphatic dicarboxylic acids with a dodecyl substituent

Abiotic Degradation Processes in Aquatic and Terrestrial Environments

In addition to microbial activity, abiotic processes such as photodegradation and chemical oxidation can contribute to the transformation of this compound in the environment.

Photodegradation Kinetics and Mechanisms

Photodegradation, the breakdown of compounds by light, is a potential abiotic degradation pathway for this compound, particularly in sunlit surface waters. Aromatic compounds, including phenols, can absorb ultraviolet (UV) radiation, which can lead to their transformation. The presence of a phenolic hydroxyl group can enhance photosensitivity. researchgate.netrsc.org

While specific kinetic data for this compound is unavailable, studies on other phenolic compounds can provide an indication of its potential behavior. For instance, the photodegradation of 2-hydroxybenzoic acid (salicylic acid) and its dihydroxybenzoic acid intermediates has been shown to follow pseudo-first-order kinetics in the presence of hydrogen peroxide and UV light. researchgate.net The degradation of alkylphenols like 4-octylphenol (B30498) has also been reported to follow pseudo-first-order kinetics under UV irradiation. pnas.org

The mechanism of photodegradation can involve direct photolysis, where the molecule itself absorbs light and undergoes transformation, or indirect photolysis, where other substances in the water (photosensitizers) absorb light and generate reactive species, such as hydroxyl radicals, that then react with the target compound. The long alkyl chain in this compound may influence its photodegradation rate, potentially by affecting its solubility and interaction with photosensitizers in the water column.

Chemical Oxidation in Natural Water Bodies

Chemical oxidation, particularly by reactive oxygen species such as hydroxyl radicals (•OH), is a significant abiotic degradation pathway for many organic pollutants in natural waters. scielo.brscielo.br These radicals can be generated through various processes, including the photolysis of nitrate (B79036) and dissolved organic matter.

Advanced Oxidation Processes (AOPs), such as the Fenton reaction (Fe²⁺/H₂O₂), are used in water treatment to generate hydroxyl radicals and have been shown to be effective in degrading 2-hydroxybenzoic acid. scielo.brscielo.br The reaction proceeds through hydroxylation of the aromatic ring, leading to the formation of dihydroxybenzoic acids and catechol, followed by ring opening to form smaller aliphatic acids. scielo.brscielo.br

The rate of chemical oxidation of this compound in natural waters would depend on the concentration of oxidants and the presence of other substances that can act as promoters or inhibitors. The dodecyl chain could potentially influence the reaction kinetics by affecting the molecule's accessibility to oxidants in the aqueous phase. Studies on the oxidation of p-hydroxybenzoic acid by Fenton's reagent have shown that the reaction mechanism can be complex, with evidence for the involvement of oxidizing species other than hydroxyl radicals. nih.gov

Interactive Table: Summary of Potential Abiotic Degradation Parameters for Structurally Related Compounds
CompoundDegradation ProcessKey FindingsReference
2-Hydroxybenzoic acidFenton Oxidation (Fe²⁺/H₂O₂)Follows first-order kinetics; intermediates include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. scielo.brscielo.br
4-OctylphenolUV PhotodegradationFollows pseudo-first-order kinetics. pnas.org
2-Hydroxybenzoic acidUV/H₂O₂ PhotodegradationPseudo-first-order kinetics; intermediates include dihydroxybenzoic acids and catechol. researchgate.net
p-Hydroxybenzoic acidFenton OxidationComplex mechanism, potential for other oxidizing species besides •OH. nih.gov

Future Research Directions and Unaddressed Challenges for 5 Dodecyl 2 Hydroxybenzoic Acid

Elucidation of Novel, Sustainable, and Scalable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 5-dodecyl-2-hydroxybenzoic acid is a fundamental challenge that underpins all other areas of its research. Current synthetic methodologies for similar long-chain alkyl salicylic (B10762653) acids often rely on traditional organic chemistry techniques that may not be scalable or sustainable. Future research should prioritize the following:

Green Chemistry Approaches: Investigation into synthetic pathways that utilize renewable starting materials, non-toxic solvents, and catalytic reagents is crucial. For instance, exploring the use of bio-based precursors and enzymatic catalysis could offer more sustainable alternatives to conventional methods. capes.gov.br The principles of green chemistry, such as atom economy and energy efficiency, should guide the design of new synthetic routes.

Scalable Synthesis: For any potential commercial application, from pharmaceuticals to materials science, the development of scalable synthetic protocols is paramount. Research should focus on moving from laboratory-scale syntheses to processes that are viable for industrial-scale production, which involves optimizing reaction conditions and minimizing purification steps. medchemexpress.com

Enzymatic and Bio-catalytic Methods: The use of enzymes, such as carboxylases, in the synthesis of hydroxybenzoic acid derivatives is a promising area. oup.com Research could explore the feasibility of using engineered microorganisms or isolated enzymes to perform the specific alkylation of salicylic acid or a related precursor, potentially offering high selectivity and milder reaction conditions.

Advanced Structure-Activity Relationship (SAR) Studies for Targeted Biological Functions

The biological activities of this compound are largely inferred from studies on its analogues, the anacardic acids. Systematic and advanced Structure-Activity Relationship (SAR) studies are needed to precisely define its biological potential. Key research directions include:

Impact of the Dodecyl Chain: The length and saturation of the alkyl chain are known to be critical determinants of biological activity in anacardic acids. mdpi.comnih.gov A focused investigation into the dodecyl (C12) chain of this compound is necessary to understand its specific influence on various biological targets. Comparative studies with analogues possessing different chain lengths (e.g., C10, C14, C16) and varying degrees of unsaturation would provide valuable insights.

Targeted Biological Screening: Comprehensive screening of this compound against a wide array of biological targets is warranted. Based on the known activities of its analogues, promising areas for investigation include its potential as an antibacterial agent (particularly against Gram-positive bacteria), an enzyme inhibitor (e.g., of histone acetyltransferases or matrix metalloproteinases), and an anti-inflammatory agent. medchemexpress.comnih.govacs.org

Computational Modeling and In Silico Studies: Molecular docking and other computational tools can be employed to predict the binding affinity of this compound to various protein targets. nih.govmdpi.com These in silico studies can help to prioritize experimental investigations and provide a theoretical framework for understanding the observed biological activities.

ParameterInfluence on Biological ActivityResearch Focus for this compound
Alkyl Chain Length Affects lipophilicity and binding to hydrophobic pockets of enzymes.Systematic comparison with analogues of varying chain lengths to determine optimal length for specific activities.
Alkyl Chain Saturation The presence and position of double bonds can significantly alter biological activity.Investigation into the activity of the saturated dodecyl chain versus unsaturated analogues.
Functional Groups The carboxylic acid and hydroxyl groups on the salicylic acid moiety are crucial for activity.Modification of these groups to understand their role in binding and catalysis, and to potentially enhance activity.

Exploration of Emerging Materials Science Paradigms and Nanotechnology Applications

The unique amphiphilic structure of this compound, combining a hydrophilic salicylic acid head with a long hydrophobic alkyl tail, makes it an intriguing candidate for applications in materials science and nanotechnology. Future research should explore:

Polymer Synthesis: Salicylic acid and its derivatives can be incorporated into polymer backbones to create biodegradable poly(anhydride-esters). nih.govresearchgate.net Investigating the polymerization of this compound could lead to the development of novel functional polymers with potential applications in drug delivery and as biomaterials. The long dodecyl chain would be expected to significantly influence the physical properties of such polymers, such as their hydrophobicity and degradation rate. oup.com

Nanoparticle Functionalization: Anacardic acids have been successfully used to coat magnetic nanoparticles, providing stability and preventing aggregation without compromising their magnetic properties. mdpi.com Research into the use of this compound as a coating for various types of nanoparticles could open up applications in areas such as medical imaging and targeted drug delivery. Its ability to act as a colloidal stabilizer is a key property to investigate. medchemexpress.com

Metal-Organic Frameworks (MOFs): The carboxylic acid and hydroxyl groups of the salicylic acid moiety are capable of chelating metal ions, a fundamental interaction in the formation of MOFs. nih.gov The potential for this compound to act as a linker in the synthesis of novel MOFs with tailored pore sizes and functionalities is an exciting and unexplored research avenue. The dodecyl chains could impart unique hydrophobic characteristics to the resulting frameworks.

Comprehensive Mechanistic Characterization of Biological Interactions at the Molecular Level

A significant challenge lies in moving beyond the observation of biological effects to a detailed understanding of the molecular mechanisms by which this compound interacts with biological systems. This requires a multi-pronged approach:

Enzyme Inhibition Kinetics and Binding Studies: For any identified enzyme inhibitory activities, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide thermodynamic and kinetic data on the binding interactions with target proteins.

Molecular Docking and Dynamics Simulations: In silico studies are invaluable for visualizing the binding of this compound to the active sites of enzymes. Molecular docking can predict the binding pose, while molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. nih.govresearchgate.net Such studies on anacardic acid have revealed key interactions, such as the chelation of catalytic zinc ions in matrix metalloproteinases and binding within the active site of histone acetyltransferases. nih.govresearchgate.net

Interaction with Cell Membranes: The lipophilic nature of the dodecyl chain suggests a potential for interaction with cell membranes. nih.gov Future research should investigate how this compound partitions into and potentially disrupts the lipid bilayer of both prokaryotic and eukaryotic cells. This could be a key mechanism for its antimicrobial activity. Studies using model membranes and techniques like NMR and fluorescence spectroscopy would be highly informative.

Development of Environmental Remediation Strategies Based on Degradation Pathways

The increasing focus on the environmental impact of chemical compounds necessitates an understanding of the fate of this compound in the environment. This is a critical and almost entirely unaddressed area of research.

Biodegradation Studies: Investigations into the biodegradability of this compound under various environmental conditions (e.g., aerobic, anaerobic) are essential. Identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved would be the first step. The degradation of other alkylphenols often proceeds through the shortening of the alkyl chain and modification of the aromatic ring. capes.gov.brnih.govacs.org

Identification of Degradation Products: It is crucial to identify the intermediate and final products of degradation to assess their potential toxicity and persistence. The degradation of related alkylphenol ethoxylates can sometimes lead to metabolites that are more persistent and toxic than the parent compound. capes.gov.br

Advanced Oxidation Processes (AOPs): For the remediation of potential contamination, research into the efficacy of AOPs, such as Fenton processes or UV/H₂O₂ treatment, could be valuable. researchgate.netscielo.brscielo.br Studies have shown these methods to be effective in degrading 2-hydroxybenzoic acid, and their applicability to its long-chain alkyl derivatives warrants investigation. researchgate.netscielo.brscielo.br Understanding the degradation kinetics and by-products of these processes is critical for developing effective environmental remediation strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Dodecyl-2-hydroxybenzoic acid, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via esterification or substitution reactions. For example:

  • Esterification : React 2-hydroxybenzoic acid with dodecyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions .
  • Substitution : Introduce the dodecyl chain via nucleophilic substitution using a halogenated precursor. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Purity Optimization : Monitor reactions using TLC or HPLC. Remove residual solvents via vacuum drying and confirm purity with NMR (¹H/¹³C) and mass spectrometry .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Keep in airtight containers away from ignition sources (flammability hazard: GHS02) at 2–8°C .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 12.5 ppm for -COOH, δ 6.5–8.0 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for carboxyl carbon) .
  • IR Spectroscopy : Confirm hydroxyl (-OH, ~3000 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
  • HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular weight confirmation .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies, and what structural considerations are critical?

  • Methodological Answer :

  • Target Selection : Its salicylic acid backbone mimics natural enzyme substrates (e.g., cyclooxygenase inhibitors). Modify the dodecyl chain to enhance lipid membrane permeability .
  • Assay Design : Use fluorescence-based assays (e.g., quenching tryptophan residues) to measure binding affinity. Validate inhibition via Michaelis-Menten kinetics .
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., halogens) to the aromatic ring to modulate electronic effects and binding interactions .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent). Use positive controls (e.g., known inhibitors) and validate cell viability via MTT assays .
  • Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC purity ≥95%) and solvent effects (e.g., DMSO concentration ≤1% v/v) .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to reconcile binding mode discrepancies) .

Q. What advanced analytical methods validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via UHPLC-MS/MS .
  • Degradation Product Identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolyzed products (e.g., dodecanol and 2-hydroxybenzoic acid) .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation using spectrophotometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.